molecular formula C9H11BrFNO4 B15129566 2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide

Cat. No.: B15129566
M. Wt: 296.09 g/mol
InChI Key: JSELPBCSJSDDFZ-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide is a fluorinated derivative of dihydroxyphenylalanine (DOPA)It is a non-proteinogenic L-alpha-amino acid and a member of catechols .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated aromatic compounds as starting materials, which are then subjected to various chemical reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include halogenation, amination, and hydroxylation reactions. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in neurotransmitter synthesis and metabolism. The compound’s fluorinated structure allows it to interact with these targets in a unique manner, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This compound’s ability to interact with molecular targets in a unique manner makes it valuable for various scientific research applications .

Properties

Molecular Formula

C9H11BrFNO4

Molecular Weight

296.09 g/mol

IUPAC Name

2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide

InChI

InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H

InChI Key

JSELPBCSJSDDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br

Origin of Product

United States

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